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Compound of Interest

Compound Name:
N-[2-(4-Methylphenoxy)ethyl]-1-

butanamine

CAS No.: 420102-65-4

Cat. No.: B3136589

Get Quote

N-[2-(4-Methylphenoxy)ethyl]-1-butanamine is a secondary amine featuring a p-cresol

moiety linked via an ethyl ether to a butylamine chain. While this specific molecule is not

extensively documented in peer-reviewed literature, its core structure, the phenoxyethylamine

scaffold, is recognized as a privileged structure in medicinal chemistry.[1] Derivatives of this

scaffold are integral to a wide array of pharmacologically active agents, including modulators of

adrenergic receptors.[2][3][4]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals. It moves beyond a simple recitation of data by synthesizing

predictive information with foundational chemical principles. We will elucidate the molecule's

physicochemical properties, propose a robust synthetic pathway, detail its expected reactivity,

and provide a thorough analytical characterization blueprint. The insights herein are derived

from an analysis of its constituent functional groups and data from structurally analogous

compounds, providing a validated framework for its investigation and potential application.
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Molecular Structure and Physicochemical
Properties
The structural features—a basic secondary amine, a polar ether linkage, and a nonpolar

substituted aromatic ring—govern the molecule's behavior in chemical and biological systems.

Chemical Identifiers:

IUPAC Name: N-[2-(4-Methylphenoxy)ethyl]-1-butanamine

CAS Number: 420102-65-4[5]

Molecular Formula: C₁₃H₂₁NO[5]

Molecular Weight: 207.31 g/mol [6]

Predicted Physicochemical Data Summary:
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Property Predicted Value
Rationale & Scientific
Insight

XLogP3 3.1

The positive value indicates

significant lipophilicity, driven

by the butyl group and the

methyl-substituted aromatic

ring. This suggests good

solubility in organic solvents

and potential for membrane

permeability.[5]

pKa (Conjugate Acid) ~10.5 - 11.0

The secondary aliphatic amine

is a strong base. Its pKa is

expected to be in the typical

range for dialkylamines,

making the molecule

predominantly protonated and

positively charged at

physiological pH (7.4). This

has profound implications for

solubility in aqueous media

and interaction with biological

targets.

Topological Polar Surface Area

(TPSA)
21.3 Å²

This value, contributed by the

nitrogen and oxygen atoms, is

relatively low.[5][7] Molecules

with a TPSA below 60 Å² are

often associated with good cell

permeability and blood-brain

barrier penetration.

Hydrogen Bond Donors 1 (N-H group)
The secondary amine can act

as a hydrogen bond donor.[5]

Hydrogen Bond Acceptors 2 (N and O atoms)

The lone pairs on the nitrogen

and ether oxygen can act as

hydrogen bond acceptors.[5]
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Rotatable Bonds 7

The significant number of

rotatable bonds indicates high

conformational flexibility, which

can be critical for binding to

protein targets.[5]

Proposed Synthesis Workflow
A reliable and scalable synthesis is paramount for further investigation. A two-step approach is

proposed, leveraging well-established, high-yielding organic reactions. The pathway involves

an initial Williamson ether synthesis followed by a reductive amination.
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Step 1: Williamson Ether Synthesis

Step 2: Nucleophilic Substitution

p-Cresol

Base (e.g., NaH, K₂CO₃)

Deprotonation

1-(2-Bromoethoxy)-4-methylbenzene

Nucleophilic Attack

Solvent (e.g., DMF, Acetone) 1,2-Dibromoethane

1-(2-Bromoethoxy)-4-methylbenzene1-Butanamine

N-[2-(4-Methylphenoxy)ethyl]-1-butanamine

Sₙ2 Reaction

Solvent (e.g., ACN)

[C₁₃H₂₁NO]⁺•
m/z = 207

Molecular Ion

[C₁₀H₁₄NO]⁺
m/z = 178
Base Peak

α-Cleavage

[C₇H₇O]⁺
m/z = 107

Ether Cleavage

[C₆H₁₄N]⁺
m/z = 100

Ether Cleavage

- •CH₂CH₂CH₃

(Propyl Radical)
- •C₆H₁₄N - •C₇H₇O
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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